Cyproheptadine N-Oxide

Stereochemistry Reference Standards Chiral Metabolites

Cyproheptadine N-Oxide (CAS 60251-34-5), specifically the beta-N-oxide stereoisomer, is a primary oxidative metabolite of the first-generation antihistamine cyproheptadine and a defined pharmaceutical impurity standard. Identified as a major urinary metabolite in dogs and a minor biotransformation product in rats and cats , this compound is also produced via fungal CYP450-mediated oxidation.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 60251-34-5
Cat. No. B3179490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine N-Oxide
CAS60251-34-5
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
InChIInChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
InChIKeyAIAORTASLOWFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine N-Oxide (CAS 60251-34-5) – Procurement-Ready Reference Standard and Specialized Metabolite


Cyproheptadine N-Oxide (CAS 60251-34-5), specifically the beta-N-oxide stereoisomer, is a primary oxidative metabolite of the first-generation antihistamine cyproheptadine and a defined pharmaceutical impurity standard . Identified as a major urinary metabolite in dogs and a minor biotransformation product in rats and cats [1], this compound is also produced via fungal CYP450-mediated oxidation [2]. It is supplied as an ISO 17034-certified reference material for analytical method development, validation, and quality control applications in pharmaceutical manufacturing.

Why Generic Cyproheptadine or Other Metabolites Cannot Substitute for Cyproheptadine N-Oxide (CAS 60251-34-5)


Substituting the parent drug cyproheptadine, its desmethyl metabolite, the alpha-N-oxide stereoisomer, or mixed N-oxide preparations for the specific beta-N-oxide (CAS 60251-34-5) introduces quantifiable analytical and functional discrepancies. The N-oxidation creates a chiral center at the piperidine nitrogen, yielding distinct alpha and beta stereoisomers with differing physicochemical properties [1]. In British Pharmacopoeia (BP) TLC testing, the N-oxide co-migrates with a dichloromethane artifact adduct at a distinct Rf value of 0.1, causing false-positive impurity results if not correctly identified [2]. Furthermore, the N-oxide serves as a specific synthetic intermediate in the patented production of desmethylcyproheptadine via iron-mediated reduction, a role that the parent amine cannot fulfill [3].

Quantitative Differentiation Evidence for Cyproheptadine N-Oxide (CAS 60251-34-5) vs. Closest Analogs


Stereoisomer Identity: Beta-N-Oxide (CAS 60251-34-5) vs. Alpha-N-Oxide (CAS 54381-42-9)

N-Oxidation of the piperidine nitrogen generates a chiral center, producing non-interchangeable alpha and beta stereoisomers. The alpha isomer (CAS 54381-42-9) and the beta isomer (CAS 60251-34-5) are resolved analytical standards. Pharmacopoeial reference material is specified as the beta isomer . The molecular formula for both is C21H21NO (MW 303.4 g/mol), but the spatial arrangement of the N-oxide oxygen yields distinct chromatographic retention and spectroscopic signatures [1].

Stereochemistry Reference Standards Chiral Metabolites

Lipophilicity Shift: Cyproheptadine N-Oxide vs. Parent Cyproheptadine

Introduction of the N-oxide functional group significantly reduces lipophilicity. The N-oxide has a computed XLogP of 4.1 , compared to the parent cyproheptadine free base logP of approximately 4.69 [1]. This decrease of approximately 0.6 log units alters organic/aqueous partitioning behavior, directly influencing extraction efficiency during analytical sample preparation and metabolic clearance rates.

Physicochemical Properties LogP Drug Metabolism

Ionization State Difference: N-Oxide pKa Shift Relative to Parent Amine

The tertiary amine of cyproheptadine has an estimated pKa of ~8.87 and is protonated at physiological pH [1]. In contrast, the N-oxide derivative has a predicted pKa of 5.09 , meaning it is predominantly uncharged at neutral pH. This fundamental ionization difference alters chromatographic retention mechanisms, particularly in ion-pair or ion-exchange HPLC methods, and affects solubility in aqueous versus organic phases.

pKa Ionization Chromatography

TLC-Based Pharmacopoeial Identification: N-Oxide as a Genuine Degradant Distinguished from Artifact Adducts

In the British Pharmacopoeia (BP) TLC 'Related Substances' test for cyproheptadine HCl tablets, the N-oxide of cyproheptadine produces an extraneous spot at Rf ≈ 0.1. Critically, this spot co-elutes with a cyproheptadine–dichloromethane artifact adduct formed during sample extraction when dichloromethane is used [1]. Failure to distinguish the genuine degradant (N-oxide) from the artifact can lead to false-positive batch failures. The parent cyproheptadine migrates to a separate Rf position under the same TLC conditions, providing clear analytical differentiation.

Pharmaceutical Analysis TLC Impurity Profiling

Synthetic Intermediate Specificity: N-Oxide Route to Desmethylcyproheptadine

Cyproheptadine N-Oxide is the key intermediate in the patented Ajinomoto process for producing desmethylcyproheptadine (DMCPH) without generating recalcitrant alkyl halide byproducts [1]. In this process, cyproheptadine is first oxidized quantitatively to its N-oxide, which is then reduced with a bivalent iron salt to yield DMCPH. The direct N-demethylation of cyproheptadine is alternative but struggles with selectivity. The N-oxide route provides a cleaner, patent-defined pathway with high atom economy.

Synthetic Chemistry Patent Route Intermediate

Species-Dependent Metabolic Prevalence: Dog vs. Rat Metabolite Profiles

The N-oxide is a major urinary metabolite of cyproheptadine in the dog, co-eluting with trans-10,11-dihydroxy and 10,11-epoxide analogs as dominant excretion products [1]. In contrast, rats excrete the drug almost entirely as 10,11-epoxydesmethylcyproheptadine, with N-oxide being a very minor component. The N-oxide was also detected as a minor fungal metabolite in Cunninghamella elegans cultures [2]. This species-specific prevalence makes the N-oxide standard indispensable for cross-species comparative metabolism studies.

Drug Metabolism Species Differences Metabolite Identification

Cyproheptadine N-Oxide (CAS 60251-34-5) – High-Value Application Scenarios for Scientific and Industrial Procurement


Pharmacopoeial Impurity Reference Standard for ANDA and QC Batch Release

Procure the beta-N-oxide (CAS 60251-34-5) as the specified reference standard for the British Pharmacopoeia (BP) 'Related Substances' TLC test and for HPLC impurity profiling during Abbreviated New Drug Application (ANDA) submissions [1]. The compound's authenticated identity and purity profile, provided as an ISO 17034-certified Mikromol™ reference material, directly supports method validation (AMV) and quality control release testing for cyproheptadine hydrochloride tablets .

Synthetic Intermediate for Desmethylcyproheptadine (DMCPH) Production

Employ cyproheptadine N-oxide as the key intermediate in the patented two-step synthesis of desmethylcyproheptadine, comprising N-oxidation of cyproheptadine followed by iron(II)-mediated reduction [1]. This route is preferred over direct N-demethylation when avoiding alkyl halide waste streams is a process chemistry requirement, and purchasing the pre-formed N-oxide can shortcut the oxidation step in development laboratories.

Metabolite Standard for Cross-Species ADME and Toxicokinetic Studies

Use cyproheptadine N-oxide as an authentic metabolite standard for the development and validation of LC-MS/MS methods quantifying cyproheptadine metabolism in dog, rat, cat, and fungal model systems [1]. The compound's distinct physicochemical properties (XLogP 4.1, pKa 5.09, MW 303.4) necessitate separate calibration curves from the parent drug, and its species-variable abundance (major in dog, minor in rat) demands a well-characterized reference standard for accurate cross-study comparisons .

Stereochemical Probe for Investigating N-Oxide Chirality Effects on Pharmacological Activity

Procure the single beta-stereoisomer (CAS 60251-34-5) to investigate stereochemistry-dependent differences in receptor binding, metabolic stability, or chromatographic behavior relative to the alpha-isomer (CAS 54381-42-9) [1]. The documented stereoisomerism of cyproheptadine N-oxide, established by the 1977 J. Org. Chem. study, provides a foundation for studies probing whether individual enantiomeric N-oxides exhibit divergent biological activity or toxicity profiles .

Quote Request

Request a Quote for Cyproheptadine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.